3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol
Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol is an organic compound with the molecular formula C11H14O3 It is characterized by a benzodioxin ring structure attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with propanal in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for amination are frequently used.
Major Products Formed
Oxidation: Formation of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid.
Reduction: Formation of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propane.
Substitution: Formation of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl halides or amines.
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzodioxin ring structure is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 1-(4-Bromophenyl)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol is unique due to its specific propanol chain, which imparts distinct chemical and biological properties compared to its analogs. The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h3-4,8,12H,1-2,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZCFHSWNGZGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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